Oxprenolol Hydrochloride
Description
Overview of Oxprenolol (B1678068) Hydrochloride as a Beta-Adrenergic Receptor Antagonist
Oxprenolol hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist. patsnap.comwikipedia.org This means it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.com The antagonism of these receptors inhibits the effects of catecholamines like adrenaline and noradrenaline. patsnap.com This action leads to several physiological responses, primarily affecting the cardiovascular system. patsnap.com By blocking β1-receptors in the heart, oxprenolol reduces heart rate (a negative chronotropic effect) and the force of heart muscle contraction (a negative inotropic effect). patsnap.compatsnap.com This results in decreased cardiac output and lower blood pressure. patsnap.com The blockade of β2-receptors can lead to vasoconstriction and bronchoconstriction. patsnap.com
As a non-selective beta-blocker, this compound acts on both β1 and β2 adrenergic receptors. patsnap.comnih.gov The primary therapeutic effects in cardiovascular conditions stem from its blockade of β1-receptors located predominantly in the heart. patsnap.com This action diminishes the impact of sympathetic nervous system stimulation on the heart, leading to a reduction in heart rate and contractility. patsnap.com Simultaneously, its interaction with β2-receptors, found in tissues such as the lungs and blood vessels, can cause constriction of the airways and blood vessels. patsnap.com
A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA). wikipedia.orgnih.govwikipedia.orgmssm.edu This means that while it blocks the beta-adrenergic receptors, it also possesses partial agonist activity, causing a low level of receptor stimulation. patsnap.comwikipedia.org This partial agonism can be advantageous as it may mitigate some of the side effects associated with complete beta-blockade, such as a severely slowed heart rate (bradycardia) and a significant reduction in cardiac output. patsnap.com
This compound also exhibits membrane-stabilizing effects, a property that contributes to its anti-arrhythmic actions. patsnap.commssm.edunih.gov This effect is akin to that of some anti-arrhythmic drugs that stabilize cardiac cell membranes, thereby helping to prevent abnormal electrical activity within the heart. patsnap.com
Historical Context of this compound in Cardiovascular Pharmacology
The development of beta-blockers, including oxprenolol, revolutionized the management of cardiovascular diseases. wikipedia.org Following the synthesis of the first clinically significant beta-blockers, propranolol (B1214883) and pronethalol, by Sir James Black in 1964, a new era in cardiovascular pharmacology began. wikipedia.orgrevespcardiol.org Oxprenolol emerged as a non-selective beta-blocker used for treating conditions like angina pectoris, hypertension, and cardiac arrhythmias. wikipedia.orgpatsnap.com For many years, it has been a well-established therapeutic agent in cardiology. nih.gov
Rationale for Continued Academic Investigation of this compound
Despite the advent of newer, more selective beta-blockers, this compound remains a subject of academic interest, particularly in comparative studies. patsnap.com Research continues to compare its efficacy and pharmacological profile against newer agents. For instance, studies have compared oxprenolol with beta-blockers like atenolol (B1665814) and metoprolol (B1676517) in the management of essential hypertension. nih.gov One such study found that while all drugs were more effective than a placebo, atenolol and a long-acting form of metoprolol showed greater efficacy in reducing blood pressure. nih.gov Another comparative trial with propranolol in hypertensive patients indicated that propranolol led to a greater reduction in blood pressure and heart rate. ahajournals.org These studies help to delineate the specific clinical contexts in which older beta-blockers like oxprenolol may still have a therapeutic role. patsnap.com
| Feature | Oxprenolol | Atenolol | Metoprolol | Propranolol |
| Selectivity | Non-selective patsnap.com | Cardioselective (β1) wikipedia.org | Cardioselective (β1) oup.com | Non-selective wikipedia.org |
| Intrinsic Sympathomimetic Activity (ISA) | Yes wikipedia.org | No | No | No ahajournals.org |
| Membrane Stabilizing Activity | Yes mssm.edu | No | No | Yes ahajournals.org |
| Primary Use in Studies | Hypertension, Angina nih.govahajournals.org | Hypertension nih.gov | Hypertension nih.gov | Hypertension ahajournals.org |
Re-evaluation in Contemporary Therapeutic Paradigms
In contemporary medicine, where therapeutic options are continually evolving, older drugs like this compound are sometimes re-evaluated for their place in current treatment algorithms. While newer, more selective beta-blockers have been developed, this compound remains a subject of interest, particularly for its anxiolytic (anti-anxiety) properties and its potential role in specific patient populations. patsnap.com
The re-evaluation of this compound in modern therapeutic paradigms largely centers on its application in anxiety disorders. Research has sought to understand its efficacy in comparison to other anxiolytics and its specific mechanism of action in alleviating anxiety symptoms.
Early research into the anxiolytic effects of this compound provided foundational evidence for its use in this capacity. A notable study investigated its effectiveness in treating anxiety stemming from environmental stress. The findings from this research indicated that oxprenolol was not only superior to a lower dose of itself but also as effective as diazepam, a commonly prescribed anxiolytic, in managing anxiety symptoms. psychiatryonline.orgnih.gov The study highlighted that oxprenolol appeared to be particularly beneficial in controlling the physical—or somatic—symptoms of anxiety. psychiatryonline.org
Another area of investigation has been the comparative efficacy of oxprenolol against other beta-blockers and its potential for combined therapy. For instance, a double-blind study compared the effects of combining the antidepressant clomipramine (B1669221) with either oxprenolol or a placebo in patients with depression. The results suggested that the combination with oxprenolol had a slightly more favorable impact on anxiety-related symptoms. karger.com
The mechanism behind the anxiolytic effects of beta-blockers like oxprenolol is thought to be primarily through the blockade of peripheral sympathetic activity, which in turn reduces the somatic manifestations of anxiety, such as palpitations and tremors. wikipedia.org This interruption of the physical symptoms can then lead to a reduction in the psychological experience of anxiety. wikipedia.org
The table below summarizes key findings from studies investigating the anxiolytic effects of this compound.
| Study Focus | Comparison Groups | Key Findings | Reference |
|---|---|---|---|
| Anxiety due to environmental stress | Oxprenolol (80mg) vs. Oxprenolol (20mg) vs. Diazepam (5mg) | 80mg of oxprenolol was superior to 20mg and as effective as 5mg of diazepam in managing anxiety symptoms. | psychiatryonline.orgnih.gov |
| Experimentally induced anxiety | Oxprenolol vs. Placebo | Oxprenolol showed typical physiological effects of a beta-blocker and positively influenced emotional experience not directly related to the induced anxiety. | nih.gov |
| Depression with anxiety symptoms | Clomipramine + Oxprenolol vs. Clomipramine + Placebo | The combination with oxprenolol showed a discretely more favorable influence on anxiety-related items. | karger.com |
In the broader context of drug repurposing, beta-blockers as a class are being investigated for new therapeutic applications, including in oncology. nih.gov While specific research on repurposing oxprenolol for indications beyond its established uses is not extensive, the re-evaluation of its role in anxiety is a key aspect of its place in contemporary therapeutics.
Modern therapeutic paradigms for anxiety disorders often favor selective serotonin (B10506) reuptake inhibitors (SSRIs) as first-line treatment. medicinenet.com However, beta-blockers like oxprenolol may still have a role, particularly for performance anxiety or for patients who experience prominent physical symptoms of anxiety. wikipedia.orgwikipedia.org Their rapid onset of action for controlling somatic symptoms can be an advantage. choiceandmedication.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-71-7 (Parent) | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021093 | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-73-9, 22972-97-0 | |
| Record name | Oxprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trasicor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Oxprenolol Hydrochloride
Beta-Adrenergic Receptor Binding and Antagonism
Oxprenolol (B1678068) hydrochloride functions as a competitive antagonist at beta-adrenergic receptors. patsnap.comnih.gov This means it vies with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), for binding sites on these receptors. drugbank.com By occupying these sites without activating them to the same degree as natural agonists, it effectively blunts the downstream signaling cascade typically initiated by sympathetic nervous system stimulation. patsnap.com
Oxprenolol is characterized as a non-selective beta-blocker, indicating that it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.comcaymanchem.com The β1-receptors are predominantly located in the heart, while β2-receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. drugbank.compatsnap.com
Research has quantified the binding affinity of oxprenolol for these receptor subtypes. Studies in isolated rat heart and uterus tissues have determined dissociation constants (Kd) of 2.09 nM for β1-receptors and 1.35 nM for β2-receptors, respectively, demonstrating its potent interaction with both receptor types. caymanchem.combiomol.com
| Receptor Subtype | Tissue Source | Affinity Constant (Kd) |
|---|---|---|
| Beta-1 (β1) | Isolated Rat Heart | 2.09 nM |
| Beta-2 (β2) | Isolated Rat Uterus | 1.35 nM |
The mechanism of oxprenolol hydrochloride involves competitive antagonism at beta-adrenergic receptors located in tissues like the heart and vascular smooth muscle. drugbank.compatsnap.com It directly competes with adrenergic neurotransmitters for these receptor binding sites. drugbank.com By blocking the effects of adrenaline on the heart and blood vessels, it inhibits the typical sympathetic nervous system stimulation. patsnap.com This blockade is not absolute and can be overcome by a high concentration of an agonist, a hallmark of competitive antagonism.
Radioligand binding assays are a crucial tool for characterizing the interaction between a drug and its receptor. nih.gov These assays utilize a radiolabeled compound (a radioligand) that binds specifically to the receptor of interest. nih.gov In the context of oxprenolol, these studies have been instrumental in quantifying its binding affinity.
For instance, a radioligand binding assay using rat heart muscle determined an inhibitor constant (Ki) of 7.10 nM for oxprenolol at the β-adrenergic receptor. caymanchem.combiomol.commedchemexpress.comglpbio.com This value provides a measure of the concentration of oxprenolol required to occupy 50% of the receptors in the presence of a competing radioligand, thereby confirming its high affinity for these receptors.
| Parameter | Value | Assay Details |
|---|---|---|
| Inhibitor Constant (Ki) | 7.10 nM | Radioligand binding assay using rat heart muscle |
Cellular and Subcellular Effects of this compound
The binding of this compound to beta-adrenergic receptors translates into distinct physiological effects at the cellular and subcellular levels, particularly within the cardiovascular system.
By blocking β1-adrenergic receptors in the heart, oxprenolol inhibits the effects of catecholamines like epinephrine and norepinephrine. drugbank.compatsnap.com This antagonism leads to a reduction in both the force of heart muscle contraction (a negative inotropic effect) and the heart rate (a negative chronotropic effect). patsnap.compatsnap.comnih.gov The ultimate result is a decrease in cardiac output. drugbank.comnih.gov Studies have demonstrated that intravenous administration of oxprenolol leads to statistically significant reductions in heart rate and cardiac output. nih.gov
This compound exerts a notable influence on the electrical conduction system of the heart. Specifically, it has been shown to prolong the refractory period of the atrioventricular (AV) node. nih.govnih.gov The refractory period is the interval during which the nodal tissue is unable to respond to a new electrical stimulus. By extending this period, oxprenolol effectively slows the conduction of electrical impulses from the atria to the ventricles. patsnap.com Electrophysiological studies in humans have confirmed that intravenous oxprenolol produces a significant prolongation of the A-V node refractory periods and depresses intranodal conduction. nih.gov
Renin Release Inhibition and Angiotensin-Renin System Modulation
This compound, as a nonselective beta-adrenergic blocking agent, exerts a significant influence on the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. A primary mechanism through which oxprenolol achieves its antihypertensive effect is by inhibiting the release of renin from the juxtaglomerular cells of the kidney. nih.govnih.gov Beta-1 adrenergic receptors located on these cells are typically stimulated by catecholamines to release renin. By blocking these receptors, oxprenolol effectively reduces plasma renin activity. nih.gov
This reduction in renin secretion curtails the entire cascade of the renin-angiotensin-aldosterone system (RAAS). Renin is the rate-limiting enzyme that converts angiotensinogen (B3276523) to angiotensin I. Subsequently, angiotensin I is converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone (B195564). By inhibiting the initial step, oxprenolol leads to decreased levels of angiotensin II, resulting in reduced vasoconstriction and lower aldosterone secretion. nih.gov
Studies have demonstrated that oxprenolol is effective in suppressing renin both acutely and chronically. Research on a slow-release formulation of oxprenolol showed an acute suppression of renin by 59% and a chronic suppression by 62%. nih.gov This sustained modulation of the RAAS is a key component of its long-term efficacy in managing hypertension. The antihypertensive response to oxprenolol has been observed to be particularly effective in patients with high or normal baseline renin levels. nih.gov While plasma renin activity is consistently reduced, significant changes in plasma aldosterone levels have not always been observed. nih.gov
Effects on Sarcolemmal Calcium Pump Activity
The sarcolemmal calcium pump, also known as the plasma membrane Ca2+-ATPase (PMCA), is a crucial transporter in cardiomyocytes and vascular smooth muscle cells, responsible for extruding calcium from the cell and playing a role in signal transduction. nih.gov While the intricate role of intracellular calcium dynamics in cardiovascular function is well-established, direct research specifically investigating the effects of this compound on sarcolemmal calcium pump activity is limited. The therapeutic actions of many cardiovascular drugs involve modulation of calcium channels or transporters. nih.gov However, the primary mechanism of oxprenolol is centered on beta-adrenoceptor blockade, and its direct interaction with the sarcolemmal calcium pump has not been a major focus of investigation. Therefore, a detailed mechanism regarding its specific effects on this pump cannot be definitively described based on current research.
Adaptive Changes in Cyclic AMP and Contractility upon Withdrawal
The abrupt cessation of chronic beta-blocker therapy can lead to a withdrawal phenomenon characterized by a temporary supersensitivity to adrenergic stimulation. This clinical observation is underpinned by adaptive changes at the cellular level, particularly involving the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. While studies may focus on different beta-blockers like propranolol (B1214883), the findings are considered a class effect applicable to oxprenolol.
Long-term blockade of beta-adrenergic receptors leads to an upregulation or sensitization of these receptors. When the antagonist (the beta-blocker) is suddenly withdrawn, the receptors become hyper-responsive to endogenous catecholamines like epinephrine and norepinephrine. This heightened response is reflected in the intracellular signaling cascade.
Research in animal models following the withdrawal of chronic propranolol administration demonstrated a significant increase in isoproterenol-stimulated cAMP concentrations in both plasma and left ventricular muscle. nih.gov Two days after cessation of the beta-blocker, cAMP levels were markedly elevated, suggesting a state of adrenergic hypersensitivity. nih.gov This biochemical change correlates with potential increases in myocardial contractility and heart rate, which can precipitate adverse cardiovascular events. The underlying explanation for this withdrawal phenomenon is the adaptive response of the beta-adrenergic receptors, which become more numerous or more efficiently coupled to adenylyl cyclase during the period of prolonged blockade. nih.gov
| Time Point after Withdrawal | Change in Plasma cAMP Concentration (Isoproterenol-Stimulated) | Change in Left Ventricular Muscle cAMP Concentration (Isoproterenol-Stimulated) |
| 2 Days | Significantly Increased (p < 0.005) nih.gov | Significantly Increased (p < 0.01) nih.gov |
| 4 Days | Significantly Increased (p < 0.001) nih.gov | Tendency towards higher value (not statistically significant) nih.gov |
This table summarizes findings from a study on propranolol withdrawal, illustrating the class effect of beta-blocker cessation.
Interactions with Other Receptor Systems
Serotonin (B10506) 5-HT1A and 5-HT1B Receptor Antagonism
Research has identified that oxprenolol possesses antagonist activity at specific serotonin (5-hydroxytryptamine) receptors. Specifically, it has been found to act as an antagonist of the serotonin 5-HT1A and 5-HT1B receptors. wikipedia.org This interaction is noteworthy, as these receptors are implicated in the regulation of mood, anxiety, and neuronal activity. The affinity of oxprenolol for these receptors has been quantified in rat brain tissue, demonstrating a tangible interaction. wikipedia.org This dual action on both adrenergic and serotonergic systems is a feature shared by some other beta-blockers, such as alprenolol, and may be relevant to the compound's centrally-mediated effects. nih.gov
| Receptor Subtype | Activity | Binding Affinity (Ki) in Rat Brain Tissue |
| 5-HT1A | Antagonist wikipedia.org | 94.2 nM wikipedia.org |
| 5-HT1B | Antagonist wikipedia.org | 642 nM wikipedia.org |
Molecular Field Analysis of Receptor Affinity
Molecular field analysis, such as Comparative Molecular Field Analysis (CoMFA), is a computational chemistry technique used in quantitative structure-activity relationship (QSAR) studies to develop predictive models for a compound's interaction with a receptor. researchgate.net This method analyzes the steric and electrostatic fields of a series of molecules to understand how these properties relate to their biological activity, such as receptor binding affinity. researchgate.net
While CoMFA and similar 3D-QSAR methods have been applied to understand the binding of ligands to various receptors, including beta-adrenergic receptors, specific molecular field analysis studies focusing exclusively on this compound are not prominently available in the literature. However, the principles of this analysis are relevant to understanding oxprenolol's affinity for its target receptors. The binding affinity of oxprenolol is determined by its molecular structure, which allows it to fit into the binding pocket of beta-adrenergic and serotonin receptors and form non-covalent interactions. These interactions are dictated by the compound's shape (steric fields) and the distribution of partial charges within the molecule (electrostatic fields). Such computational approaches are valuable for rational drug design and for explaining the observed structure-affinity relationships of compounds like oxprenolol. researchgate.net
Advanced Methodologies in Oxprenolol Hydrochloride Research
Isotope-Labeled Oxprenolol (B1678068) Hydrochloride in Research
The use of isotope-labeled Oxprenolol hydrochloride has been instrumental in detailed pharmacokinetic and metabolic studies. This approach allows for the precise tracking and quantification of the drug and its metabolites within biological matrices.
While the specific use of deuterium-labeled this compound in pharmacokinetic studies is not extensively detailed in publicly available research, the principles of using deuterated compounds in pharmacology are well-established. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the metabolic profile of a drug, potentially leading to a longer half-life and modified pharmacokinetic parameters. This strategy is employed to investigate metabolic pathways and improve a drug's pharmacokinetic properties. nih.gov
Research has more prominently featured other isotopic labeling of Oxprenolol. For instance, ¹⁴C-labeled this compound has been utilized in stereospecific determination and to investigate the metabolic fate of its enantiomers. wikipedia.org These studies have been crucial in understanding the differential metabolism of the R(+) and S(-) forms of the drug. wikipedia.org Additionally, ²H₆-labeled Oxprenolol has been employed for its determination in human plasma, showcasing the utility of stable isotopes in analytical methods.
In the realm of clinical mass spectrometry, an internal standard is a compound added to a sample in a known concentration to enable the quantification of another substance. While this compound is a compound that is itself often quantified in clinical and forensic toxicology, its direct use as a universal internal standard for other analytes is not a common practice found in the literature. nih.gov
Instead, when analyzing the concentration of Oxprenolol in biological samples such as plasma, other beta-blockers are frequently used as internal standards. A notable example is the use of Alprenolol as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for the determination of Oxprenolol. nih.gov This practice ensures accuracy and precision in the quantification of Oxprenolol by correcting for variations during sample preparation and analysis. nih.govchemrxiv.org The selection of an appropriate internal standard is critical and is based on its chemical similarity to the analyte and its ability to be distinguished by the analytical instrument. chemrxiv.org
In Vitro and In Vivo Model Systems
Isolated organ preparations have been fundamental in elucidating the direct effects of this compound on specific tissues, free from the systemic influences of a whole organism. Studies on the isolated right atrium and uterus of the rat have been particularly informative.
In the isolated rat right atrium, Oxprenolol has been shown to cause a concentration-dependent increase in atrial frequency. nih.gov This effect is inhibited by the beta-1 selective blocker pafenolol, confirming its action on beta-1 adrenoceptors in the heart. nih.gov Electrophysiological studies in humans have further demonstrated that intravenous Oxprenolol can lead to sinus bradycardia and depress intranodal conduction. nih.gov
In the progesterone-treated isolated rat uterus, Oxprenolol induces relaxation. nih.gov This effect is competitively inhibited by the beta-2 selective blocker ICI 118551, indicating an interaction with beta-2 adrenoceptors in uterine tissue. nih.gov Interestingly, the intrinsic activity of Oxprenolol has been observed to be significantly higher in the uterus compared to the right atrium. nih.gov
The following table summarizes the observed effects of Oxprenolol in isolated rat organ preparations:
| Organ Preparation | Observed Effect of Oxprenolol | Receptor Implicated |
|---|---|---|
| Isolated Rat Right Atrium | Increase in atrial frequency | Beta-1 Adrenoceptor |
| Isolated Rat Uterus | Relaxation | Beta-2 Adrenoceptor |
Animal models have been indispensable for studying the systemic effects of this compound, particularly its role in beta-blockade and its impact on the cardiovascular system. The spontaneously hypertensive rat (SHR) has been a widely used model to investigate the antihypertensive properties of Oxprenolol.
In a study involving SHRs, treatment with Oxprenolol over 13 weeks resulted in a significant reduction in both systolic and diastolic blood pressure. nih.gov Furthermore, this treatment led to the regression of left ventricular hypertrophy, a common consequence of chronic hypertension. nih.gov These findings in an animal model mirror the therapeutic applications of Oxprenolol in human hypertension. nih.govnih.gov
The following table presents the effects of Oxprenolol on key cardiovascular parameters in the spontaneously hypertensive rat model:
| Parameter | Control (SHR) | Oxprenolol-Treated (SHR) |
|---|---|---|
| Systolic Blood Pressure (mmHg) | 189 +/- 8 | 130 +/- 7 |
| Diastolic Blood Pressure (mmHg) | 159 +/- 6 | 104 +/- 6 |
| Left Ventricular Wt/Body Wt (mg/g) | 3.10 +/- 0.09 | 2.91 +/- 0.06 |
The potential for transdermal delivery of Oxprenolol has been explored through in vitro studies of its percutaneous penetration. These studies typically utilize excised human skin to measure the permeation parameters of the drug.
In a comparative in vitro study, the diffusion of Oxprenolol across excised human abdominal skin was evaluated. nih.gov The research determined key parameters such as the permeability coefficient, flow, and lag time. nih.gov The study found that Oxprenolol, along with other beta-blockers, exhibited a long lag time and a low steady-state flow. nih.gov The permeability of Oxprenolol through human skin was found to be correlated with its physicochemical properties, particularly its lipophilicity. nih.gov The findings suggested that without the use of chemical penetration enhancers, the skin permeability of Oxprenolol at a steady state would not be sufficient to achieve therapeutic concentrations. nih.gov
Computational and Structural Biology Approaches in this compound Research
Computational and structural biology methodologies are increasingly pivotal in the nuanced study of drug-receptor interactions and in the prediction of molecular properties. For a compound like oxprenolol, which belongs to the diverse class of β-adrenergic antagonists, these in silico techniques provide profound insights into its mechanism of action and potential for interaction with various biological targets. nih.gov
Comparative Molecular Field Analysis (CoMFA)
In the context of β-blockers like oxprenolol, CoMFA has been instrumental in understanding their binding affinities to various receptors. For instance, a study utilized CoMFA to analyze the affinity of several β-adrenoceptor blocking agents, including oxprenolol, for 5-HT1A and 5-HT1B receptors. wikipedia.org Such analyses are crucial for elucidating the polypharmacology of these drugs, where a single compound interacts with multiple targets, which can explain both therapeutic effects and potential side effects. The predictive power of CoMFA models is highly dependent on the accurate alignment of the molecules being studied, with pharmacophore-based alignments considered among the most reliable. openbioinformaticsjournal.com
The general chemical structure of β-blockers, featuring an aromatic ring connected to a side alkyl chain with amine and hydroxyl groups, lends itself well to CoMFA studies. nih.gov This common scaffold allows for systematic comparisons across a series of related compounds, including propranolol (B1214883), alprenolol, and metoprolol (B1676517), to identify key structural features that govern their interaction with biological targets. openbioinformaticsjournal.comwdh.ac.id
Analytical Techniques for this compound Quantification
The accurate quantification of this compound and its stereoisomers in various matrices is essential for pharmacokinetic studies and quality control of pharmaceutical formulations. nih.govnih.gov A range of analytical techniques has been developed and refined to achieve the necessary sensitivity and specificity for these applications. nih.gov
HPLC for Stereoisomer Separation
Oxprenolol is a chiral compound, existing as a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers. wikipedia.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of these stereoisomers. wikipedia.orgnih.gov The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment. This can be achieved through two primary HPLC approaches: indirect and direct separation. nih.govyoutube.com
In the indirect method, the enantiomeric mixture is derivatized with a chiral derivatizing agent to form diastereomers. youtube.com These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as a C18 reversed-phase column. nih.govyoutube.com For example, a sensitive and stereospecific HPLC assay for oxprenolol enantiomers in rat plasma involves derivatization with S(-)-1-(1-naphthyl)-ethyl isocyanate. nih.govsigmaaldrich.com The resulting diastereomers are then separated and quantified using fluorometric detection. nih.govsigmaaldrich.com
The direct method involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.gov The use of CSPs is generally preferred as it requires less sample manipulation. nih.gov Various types of CSPs, including polysaccharide derivatives, cyclodextrins, and protein-based columns, have been successfully employed for the enantioseparation of β-blockers. nih.govnih.gov For instance, affinity electrokinetic chromatography, a capillary electrophoresis technique, has been used with human serum albumin (HSA) as a chiral selector to achieve baseline separation of oxprenolol enantiomers in under 8 minutes. nih.gov
Below is a table summarizing HPLC methods for the chiral separation of oxprenolol:
| Parameter | Method 1: Indirect Derivatization | Method 2: Affinity Electrokinetic Chromatography |
| Principle | Derivatization with a chiral agent to form diastereomers. nih.govsigmaaldrich.com | Use of a chiral selector (HSA) in the running buffer. nih.gov |
| Stationary Phase | C18 reversed-phase column. nih.govsigmaaldrich.com | Fused-silica capillary. nih.gov |
| Mobile Phase/Buffer | Not specified in detail. nih.govsigmaaldrich.com | 50 mM Tris buffer (pH 8.5). nih.gov |
| Chiral Agent/Selector | S(-)-1-(1-naphthyl)-ethyl isocyanate. nih.govsigmaaldrich.com | Human Serum Albumin (HSA). nih.gov |
| Detection | Fluorometric (Excitation: 226 nm, Emission: 333 nm). nih.govsigmaaldrich.com | UV detection (wavelength not specified). nih.gov |
| Application | Quantification in rat plasma. nih.gov | Analysis of pharmaceutical preparations. nih.gov |
Mass Spectrometry (e.g., GC-MS data)
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical tool for the identification and quantification of oxprenolol. nih.gov GC-MS combines the separation capabilities of GC with the sensitive and selective detection provided by MS. mdpi.com
For GC-MS analysis of β-blockers like oxprenolol, derivatization is often necessary to increase their volatility and thermal stability. faa.gov The resulting mass spectra provide a molecular fingerprint that can be used for definitive identification. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains reference spectra for oxprenolol that can be used for comparison. nih.gov
Analysis of oxprenolol by GC-MS typically involves monitoring specific fragment ions in the mass spectrum. While some fragments may be common among structurally similar β-blockers, unique ions can be used for unambiguous identification. faa.gov For instance, in a study comparing the PFPA derivatives of atenolol (B1665814), metoprolol, and propranolol, while they shared primary mass fragments, each compound also produced unique fragments that allowed for their differentiation. faa.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific technique used for oxprenolol analysis. It offers the advantage of analyzing samples with minimal preparation and can provide detailed structural information through fragmentation patterns. nih.gov
The table below presents selected mass spectrometry data for oxprenolol:
| Parameter | GC-MS Data (from NIST) | LC-MS/MS Data (from HMDB) |
| Ionization Mode | Not specified. nih.gov | Positive. nih.gov |
| Precursor m/z | Not applicable. | 266.1751 [M+H]+. nih.gov |
| Key Fragment Ions (m/z) | 128, 221, 150 (relative abundances vary). nih.gov | 72.0808, 56.0496, 58.0652, 74.0601, 116.1072. nih.gov |
| Database Source | NIST Mass Spectrometry Data Center. nih.gov | Human Metabolome Database (HMDB). nih.gov |
Safety and Tolerability in Academic Clinical Trials
Adverse Event Profiling and Incidence
Oxprenolol (B1678068) hydrochloride, like other beta-blockers, is associated with a range of adverse effects. patsnap.compatsnap.com The incidence and nature of these events have been evaluated in numerous clinical trials. Generally, the most common side effects are mild and tend to decrease as the body adjusts to the medication. patsnap.com
Commonly reported adverse events include fatigue, dizziness, and gastrointestinal issues. patsnap.com Patients may feel unusually tired or lethargic, particularly in the initial weeks of treatment. patsnap.com Dizziness or light-headedness, especially upon standing (orthostatic hypotension), can also occur due to the medication's effect on blood pressure. patsnap.com Gastrointestinal disturbances such as nausea, vomiting, and diarrhea are also frequently noted. patsnap.compatsnap.com Another common complaint is cold extremities, which results from reduced blood flow to the hands and feet. patsnap.compatsnap.com
More moderate side effects, which may necessitate medical attention, include a significantly slow heart rate (bradycardia), sleep disturbances like insomnia and vivid dreams, and mood changes such as depression or anxiety. patsnap.compatsnap.com Shortness of breath can also occur, particularly in individuals with pre-existing respiratory conditions. patsnap.compatsnap.com
Severe adverse reactions are less common but can be serious. patsnap.com These include dangerously slow heart rate, the onset or worsening of heart failure, and severe narrowing of the airways (bronchospasm), which is a critical risk for asthma patients. patsnap.com Allergic reactions, characterized by rash, itching, swelling, and difficulty breathing, are rare but require immediate medical intervention. patsnap.com
A long-term study assessing the safety and tolerability of oxprenolol hydrochloride in patients with thiazide-resistant hypertension found that the drug was well-tolerated and did not produce serious adverse effects over a 22-month period. nih.gov
Table 1: Adverse Events Associated with this compound
| Category | Adverse Events |
|---|---|
| Common | Fatigue, Dizziness, Light-headedness, Nausea, Vomiting, Diarrhea, Cold hands and feet. patsnap.compatsnap.com |
| Moderate | Bradycardia (slow heart rate), Sleep disturbances (insomnia, vivid dreams), Mood changes (depression, anxiety), Shortness of breath. patsnap.compatsnap.com |
| Severe (Rare) | Severe bradycardia, Heart failure, Bronchospasm, Allergic reactions (rash, itching, swelling, trouble breathing). patsnap.compatsnap.com |
Cardiac Safety Considerations
As a beta-adrenergic blocking agent, this compound's primary effects are on the cardiovascular system. patsnap.com While beneficial in managing conditions like hypertension and angina pectoris, these effects also necessitate careful consideration of cardiac safety. patsnap.commedindia.net
One of the principal cardiac effects is a reduction in heart rate (a negative chronotropic effect). patsnap.com This can lead to bradycardia, which is a slower than normal heart rate. patsnap.com In some cases, bradycardia can become severe, leading to symptoms like fainting and chest pain. patsnap.com Therefore, oxprenolol is not suitable for individuals who already have a dangerously slow heart rate. thekingsleyclinic.com
Oxprenolol also reduces the force of heart muscle contraction (a negative inotropic effect). patsnap.com While this helps lower the heart's workload, it can be problematic for patients with compromised cardiac function. nih.gov The medication is not recommended for individuals with decompensated or uncontrolled heart failure as it may worsen the condition. medindia.netthekingsleyclinic.com Similarly, it is contraindicated in patients with cardiogenic shock. mims.com
Furthermore, oxprenolol can affect the electrical conduction within the heart. patsnap.com It should not be used in patients with second- or third-degree atrioventricular (AV) block unless a pacemaker is in place. thekingsleyclinic.com Caution is also advised for patients with first-degree AV block. mims.com
Central Nervous System Side Effects
This compound is a lipophilic molecule, which allows it to cross the blood-brain barrier more readily than hydrophilic beta-blockers. drugbank.comwikipedia.org This characteristic is associated with a higher incidence of central nervous system (CNS)-related side effects. drugbank.comwikipedia.org
Common CNS side effects reported in clinical use include dizziness, light-headedness, headache, and fatigue. patsnap.commims.com Patients may also experience sleep disturbances, such as insomnia or vivid dreams. patsnap.commedindia.net Mood changes, including depression and anxiety, have also been noted. patsnap.commedindia.net The precise mechanism for these mood-altering effects is not fully understood but is thought to involve the medication's influence on neurotransmitter levels in the brain. patsnap.com
Other reported CNS effects include weakness, nervousness, irritability, hallucinations, and slurred speech. medindia.net Despite its potential to cause CNS depression, one study comparing the effects of oxprenolol plus ethanol (B145695) to lorazepam plus ethanol found that the combination of oxprenolol and ethanol did not cause significant CNS depression. nih.gov
Metabolic Effects (e.g., Plasma Triglyceride Changes)
The metabolic effects of this compound have been a subject of study, particularly concerning lipid and glucose metabolism.
In a randomized, double-blind crossover study involving insulin-dependent hypertensive diabetics, oxprenolol did not significantly alter triglyceride levels. nih.gov This study also found that oxprenolol did not affect levels of high-density lipoprotein (HDL) and cholesterol, although it did cause a significant reduction in free fatty acids. nih.gov In contrast, another study in normal rats showed that chronic treatment with oxprenolol resulted in a significant increase in total cholesterol but had no significant effect on plasma triglyceride levels. nih.gov
For patients with diabetes, oxprenolol must be used with caution because it can mask the symptoms of hypoglycemia (low blood sugar), such as a rapid heartbeat. thekingsleyclinic.com This can delay the recognition and treatment of a hypoglycemic episode. thekingsleyclinic.com It is recommended that diabetic patients carefully monitor their blood glucose levels while taking this medication. thekingsleyclinic.com The medication may also enhance the effects of insulin (B600854) and oral antidiabetic drugs. mims.com Additionally, oxprenolol can mask some signs of hyperthyroidism, such as an elevated heart rate. thekingsleyclinic.commims.com
Drug Interactions and Combinatorial Regimens
This compound can interact with a variety of other medications, potentially altering its efficacy or increasing the risk of adverse effects.
When combined with other antihypertensive drugs, there is a risk of an additive effect, which could lead to an excessive drop in blood pressure. patsnap.com The concurrent use of calcium channel blockers such as verapamil (B1683045) and diltiazem (B1670644) can potentiate hypotension, bradycardia, and myocardial depression, and may increase the risk of heart block. thekingsleyclinic.commims.compatsnap.com
The metabolism of oxprenolol can be affected by drugs that influence the cytochrome P450 enzyme system. patsnap.com For instance, cimetidine (B194882) may increase the plasma levels and prolong the half-life of oxprenolol. mims.com Conversely, nonsteroidal anti-inflammatory drugs (NSAIDs) may reduce the blood pressure-lowering effects of oxprenolol. thekingsleyclinic.commims.com
Combining oxprenolol with antiarrhythmic drugs like amiodarone (B1667116) and quinidine (B1679956) can increase the risk of severe bradycardia and other heart conduction issues. thekingsleyclinic.commims.com The effects of lidocaine (B1675312) may also be enhanced. mims.com An additive effect is seen with reserpine (B192253) and guanethidine. mims.com
In combinatorial regimens, oxprenolol has been studied in combination with hydrochlorothiazide (B1673439) for patients with thiazide-resistant hypertension, where it was shown to be effective and safe. nih.govnih.gov
Specific Contraindications and Precautions
The use of this compound is contraindicated in individuals with certain pre-existing conditions. thekingsleyclinic.com It should not be administered to patients with a known hypersensitivity to the drug. patsnap.commedindia.net
Due to its potential to cause bronchospasm, oxprenolol is contraindicated in patients with a history of bronchial asthma or bronchospasm. thekingsleyclinic.commims.comwikipedia.org It is also not recommended for individuals with chronic obstructive pulmonary disease (COPD). thekingsleyclinic.com
Cardiac contraindications are significant. Oxprenolol should not be used in patients with uncontrolled or decompensated heart failure, severe bradycardia, second- or third-degree atrioventricular (AV) block (without a pacemaker), sick sinus syndrome, cardiogenic shock, or severe peripheral arterial circulatory disturbances. patsnap.comthekingsleyclinic.commims.com
Precautions are necessary for certain patient populations. In individuals with diabetes, oxprenolol can mask the signs of hypoglycemia. thekingsleyclinic.com It may also mask symptoms of hyperthyroidism. mims.com Patients with hepatic or renal impairment should use the medication with caution. medindia.netmims.com Abruptly discontinuing treatment is not advised, especially in patients with ischemic heart disease, as it can lead to rebound hypertension or trigger angina. patsnap.commims.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Amiodarone |
| Atenolol (B1665814) |
| Cimetidine |
| Diltiazem |
| Ethanol |
| Guanethidine |
| Hydrochlorothiazide |
| Insulin |
| Lidocaine |
| Lorazepam |
| Methyldopa |
| Nadolol |
| This compound |
| Propranolol (B1214883) |
| Quinidine |
| Reserpine |
| Sotalol |
Future Directions and Research Gaps
Long-Term Metabolic Effects Requiring Further Study
The long-term metabolic effects of Oxprenolol (B1678068) hydrochloride remain an area where further study is required. nih.gov While the compound is comparable to other beta-blockers for treating conditions like hypertension and angina pectoris, a complete picture of its impact on metabolic pathways over extended periods is not fully established. nih.gov One study noted that while plasma triglycerides increased in patients taking Oxprenolol hydrochloride, no other significant laboratory abnormalities related to the treatment were found. nih.gov
Investigation of this compound in Specific Patient Populations (e.g., genetic variations in response)
The response to beta-blocker therapy can be highly variable among individuals, a phenomenon that is partly attributable to genetic differences. nih.gov This highlights a significant research gap in the investigation of this compound within specific patient populations defined by their genetic makeup. Pharmacogenetic studies of other beta-blockers have established that genetic polymorphisms can significantly influence treatment outcomes. nih.gov
Key areas for future investigation for this compound would include:
Adrenergic Receptor Polymorphisms: Two common single nucleotide polymorphisms (SNPs) in the β1-adrenergic receptor gene (ADRB1), Ser49Gly and Arg389Gly, have been extensively studied for other beta-blockers. nih.gov For example, homozygosity for Arg389 has been linked to a greater blood pressure reduction with metoprolol (B1676517). nih.gov Similar research is needed to determine if these or other polymorphisms in adrenergic receptor genes affect patient response to this compound.
Metabolizing Enzymes: The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the metabolism of most beta-blockers. nih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, such as "poor metabolizers" (at risk for toxicity) or "ultra-rapid metabolizers" (at risk for decreased efficacy). nih.gov Investigating the influence of CYP2D6 variants on this compound's pharmacokinetics and patient outcomes is a critical area for study.
Ethnic Differences: The frequency of certain genetic variations can differ between ethnic populations. nih.govresearchgate.net For instance, the Arg389Arg genotype of the ADRB1 gene, associated with a good response to metoprolol, is more common in Caucasians than in African-Americans, potentially contributing to observed differences in drug efficacy. nih.gov Research into the pharmacogenetics of this compound across diverse ethnic groups is necessary to advance personalized medicine. researchgate.net
Table 1: Key Genes in Beta-Blocker Pharmacogenetics Relevant for Future this compound Research
| Gene | Potential Impact on Beta-Blocker Therapy | Relevance for Oxprenolol Research |
|---|---|---|
| ADRB1 | Polymorphisms can alter the receptor's sensitivity and response to antagonists, affecting blood pressure and heart rate control. nih.gov | Investigation is needed to see if ADRB1 variants predict efficacy and tolerability of this compound. |
| CYP2D6 | Variations can lead to ultra-rapid or poor metabolism of the drug, affecting plasma concentrations and clinical effects. nih.gov | Determining the role of CYP2D6 in oxprenolol metabolism is crucial for dose optimization and avoiding adverse events. nih.gov |
| ADRA2A/ADRA2C | Polymorphisms in these genes, which control norepinephrine (B1679862) release, could indirectly alter the response to beta-blockade. nih.gov | Exploring these pathways could provide a more complete understanding of the variability in patient response. |
Exploration of Partial Agonist Effects for Cardiac Reserve
This compound is a nonselective beta-blocker that also possesses intrinsic sympathomimetic activity (ISA), meaning it has partial agonist effects. nih.govnih.gov This characteristic distinguishes it from many other beta-blockers and presents a key area for future research, particularly concerning its use in patients with compromised cardiac function. nih.gov
The partial agonist activity results in less pronounced negative inotropic (force of contraction) and chronotropic (heart rate) effects compared to beta-blockers without ISA, such as propranolol (B1214883). nih.gov This suggests that this compound might be better tolerated in certain patient populations. A significant research question is whether this partial agonist effect could be advantageous in treating patients with borderline cardiac reserve. nih.gov Further exploration is warranted to determine if the ISA of this compound can help preserve cardiac output while still providing the protective benefits of beta-blockade, potentially offering a safer therapeutic option for at-risk cardiovascular patients. nih.govdocumentsdelivered.com
Novel Formulations and Delivery Systems for Optimized Pharmacokinetics
Optimizing the pharmacokinetic profile of this compound through novel formulations is a promising avenue for future research and development. The goal is to improve patient compliance and maintain therapeutic efficacy with more convenient administration schedules. nih.gov
Significant progress has already been made with the development of slow-release formulations. A study directly compared a polymer-matrix-based, slow-release preparation of oxprenolol (SR-OX) administered once daily to the standard formulation given twice daily in hypertensive patients. nih.gov The research concluded that the once-daily slow-release formulation was as effective as the conventional twice-daily regimen. nih.gov Another multicenter evaluation of a sustained-release formulation (Slow-Trasicor) further supports the viability of these advanced delivery systems. researchgate.net
Future research could build on this by exploring:
Advanced polymer technologies for more precise and controlled drug release.
Nanoparticle-based delivery systems to potentially improve bioavailability.
Combination formulations that include another antihypertensive agent for improved efficacy in a single dosage form.
Table 2: Comparison of Oxprenolol Formulations from Clinical Research
| Formulation Type | Dosing Frequency | Key Finding | Source |
|---|---|---|---|
| Standard Oxprenolol | Twice Daily (bid) | Effective in reducing blood pressure. nih.gov | nih.gov |
| Slow-Release Oxprenolol (SR-OX) | Once Daily (qd) | As effective as the standard twice-daily preparation for treating hypertension, with no loss of control in the evening. nih.gov | nih.gov |
| Sustained-Release Oxprenolol (Slow-Trasicor) | Not Specified | Evaluated in a large-scale study of 4,400 patients for the treatment of essential hypertension. researchgate.net | researchgate.net |
Role of this compound in Drug Repurposing Research
Drug repurposing, the process of identifying new therapeutic uses for approved drugs, offers an efficient pathway to address unmet medical needs. mdpi.com this compound and the broader class of beta-blockers present several opportunities for such research.
The compound has already been used to treat anxiety, which represents a form of repurposing beyond its primary indications for hypertension and angina. documentsdelivered.comwikipedia.orgdrugbank.com Its ability to alleviate the somatic symptoms of psychic stress is a recognized benefit. documentsdelivered.com
A recent drug-target Mendelian Randomization study provided suggestive evidence that beta-adrenoceptor blockers as a class could lower the risk of radiculopathy, a type of nerve root pain. frontiersin.org This opens a potential new research direction for this compound in pain management. frontiersin.org Given that other antihypertensive drug classes are being investigated for repurposing in oncology and pain disorders, a systematic exploration of this compound's effects on different cellular pathways could uncover novel therapeutic applications. mdpi.comfrontiersin.org
Advanced Clinical Trial Design and Methodology
Future research into the aforementioned areas would benefit from the adoption of advanced clinical trial designs. parexel.com Traditional trial methodologies, while robust, can be lengthy and costly. ispor.org Innovative approaches, such as adaptive clinical trials, offer greater flexibility and efficiency. parexel.com
An adaptive trial design allows for prospectively planned modifications based on accumulating data during the trial itself. parexel.com For this compound research, this could mean:
Enriching Patient Populations: An adaptive design could be used to progressively focus on patient subgroups that show a better response, such as those with a specific genetic profile identified during the trial. parexel.com
Dose Optimization: The design could help more efficiently identify the optimal dose of a novel slow-release formulation. parexel.com
Platform Trials: A platform trial could test this compound against other treatments for a repurposed indication (e.g., radiculopathy) simultaneously, allowing for faster identification of effective therapies. parexel.com
By embracing these modern methodologies, future clinical investigations of this compound can be conducted more efficiently, accelerating the process of answering critical questions about its long-term effects, its role in specific populations, and its potential for new therapeutic uses. ispor.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and pharmacopeial compliance criteria for Oxprenolol Hydrochloride?
- Methodological Answer : Pharmacopeial standards (e.g., USP) require characterization of solubility, melting point (107–110°C), pH (4.5–6.0 in aqueous solution), and purity (≥98.5%). Analytical methods include infrared (IR) spectroscopy for structural confirmation (via potassium chloride disk method), thin-layer chromatography (TLC) to quantify related substances (≤0.5% impurities), and loss on drying tests (≤0.5% moisture). These ensure batch consistency and regulatory compliance .
Q. How is this compound’s β-adrenergic receptor antagonism quantified in vitro?
- Methodological Answer : The binding affinity (Ki) to β-adrenergic receptors is determined via competitive radioligand assays. This compound exhibits a Ki of 7.10 nM, measured using displacement studies with labeled ligands like [³H]-dihydroalprenolol. Dose-response curves and Schild analysis validate its non-selective antagonism .
Q. What formulation strategies are used for sustained-release this compound tablets?
- Methodological Answer : Zero-order release is achieved using hydrophilic matrices of hydroxypropyl methylcellulose (HPMC) and sodium carboxymethylcellulose (Na CMC) at a 1:0.4:1.6 drug-to-polymer ratio. Swelling and erosion kinetics are optimized via dissolution testing in USP apparatus, with reproducibility confirmed across pH 1.2–7.4 media. Accelerated stability studies (40°C/75% RH) predict a 2-year shelf life .
Advanced Research Questions
Q. How are oxprenolol ester derivatives synthesized, and what analytical techniques validate their structure and stability?
- Methodological Answer : Esters (e.g., Cap-OXP, 2-Cl-Benz-OXP) are synthesized by refluxing this compound with acid chlorides, followed by crystallization (isopropanol). Structural confirmation uses ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Hydrolysis kinetics in aqueous solutions are monitored via UV-Vis spectrophotometry at 530 nm, with rate constants calculated using pseudo-first-order models .
Q. What experimental designs resolve contradictions in sustained-release profiles across different polymer matrices?
- Methodological Answer : Comparative studies using HPMC, ethylcellulose, or polyvinyl acetate matrices are conducted. Release mechanisms (diffusion vs. erosion) are dissected via Higuchi and Korsmeyer-Peppas models. For example, HPMC/Na CMC blends achieve zero-order kinetics (n > 0.89), while ethylcellulose matrices follow Fickian diffusion (n = 0.45). Confounding factors like polymer viscosity and drug-polymer interactions are controlled .
Q. How is the anti-prion activity of this compound evaluated in murine models?
- Methodological Answer : In prion-infected mice, this compound (50–250 mg/L in drinking water) reduces PrPSc accumulation. Brain homogenates are treated with protease K, followed by Western blotting for PrPSc quantification. Immunohistochemistry validates spatial distribution in brain slices. Controls include untreated infected mice and vehicle groups. Statistical significance (p < 0.001) is assessed via ANOVA .
Q. What pharmacokinetic challenges arise when studying this compound’s absorption in the presence of adsorbents like sodium montmorillonite?
- Methodological Answer : Adsorption studies use equilibrium dialysis or Franz cells to measure drug-clay interactions. For instance, sodium montmorillonite reduces bioavailability by 40% due to ionic binding. Recovery is quantified via HPLC-UV, with Langmuir isotherms modeling adsorption capacity. Mitigation strategies include polymer coating or competitive displacement with cations (e.g., Ca²⁺) .
Data Contradiction Analysis
Q. How do researchers address discrepancies between in vitro and in vivo sustained-release profiles?
- Methodological Answer : In vitro-in vivo correlation (IVIVC) studies are performed using dog models. Plasma concentration-time curves (AUC, Cmax) are compared to dissolution profiles. Deviations arise from gastrointestinal motility or pH variations. Adjustments to polymer ratios (e.g., increasing HPMC viscosity) or adding erosion enhancers (e.g., lactose) reconcile these differences .
Q. Why do spectroscopic analyses of oxprenolol esters sometimes show inconsistent purity levels?
- Methodological Answer : Residual solvents (e.g., acetone, ethyl ether) from synthesis can interfere with NMR/IR signals. Purity is reassessed via elemental analysis (C, H, N) and HPLC-MS. Strict drying protocols (e.g., vacuum desiccation) and recrystallization in anhydrous isopropanol improve consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
